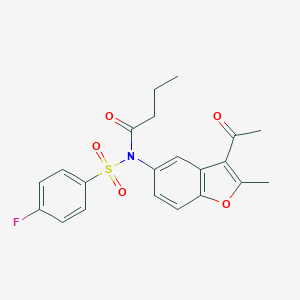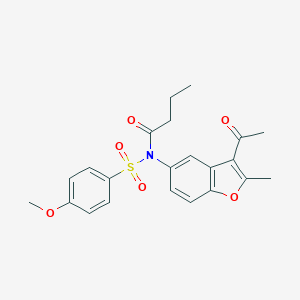![molecular formula C29H25NO5S B285027 4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B285027.png)
4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate, also known as BIS, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. This compound is a derivative of sulfonylurea, which is a class of compounds that have been used as hypoglycemic agents for the treatment of type 2 diabetes. BIS has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of 4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes involved in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, this compound has been shown to have antibacterial activity against a range of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of 4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate is that it exhibits a range of biological activities, making it a potentially useful compound for the treatment of various diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of specific diseases.
Future Directions
There are several future directions for research on 4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate. One area of research could be the optimization of its use as an anti-inflammatory agent. Another area of research could be the development of this compound derivatives with improved activity and selectivity. Additionally, further research could be done to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate involves the reaction of 4-aminophenyl benzoate with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then benzoylated using benzoyl chloride in the presence of a base such as pyridine. The final product is obtained after purification by column chromatography.
Scientific Research Applications
4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, this compound has been shown to have anti-bacterial activity against Gram-positive and Gram-negative bacteria.
Properties
Molecular Formula |
C29H25NO5S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[4-[benzoyl-(4-propan-2-ylphenyl)sulfonylamino]phenyl] benzoate |
InChI |
InChI=1S/C29H25NO5S/c1-21(2)22-13-19-27(20-14-22)36(33,34)30(28(31)23-9-5-3-6-10-23)25-15-17-26(18-16-25)35-29(32)24-11-7-4-8-12-24/h3-21H,1-2H3 |
InChI Key |
SBRVWRBMEJCSFU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B284944.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B284946.png)
![1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)
![1,3-bis[(2,4,5-trimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284950.png)
![1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284952.png)
![4-tert-butyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284956.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B284962.png)
![Methyl 5-{acetyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284963.png)
![4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate](/img/structure/B284968.png)


amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284978.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284979.png)

